molecular formula C8H10N2O B034384 N,4-dimethylpicolinamide CAS No. 107427-71-4

N,4-dimethylpicolinamide

Cat. No. B034384
CAS RN: 107427-71-4
M. Wt: 150.18 g/mol
InChI Key: LNAOJSQCXWZLNQ-UHFFFAOYSA-N
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Description

N,4-Dimethylpicolinamide (DMP) is a chemical compound used in various scientific research applications. It is a derivative of picolinic acid and is an important component of the pyridine family. DMP has a wide range of applications in biochemistry, pharmacology, and other areas of scientific research. It is used as a reagent in the synthesis of other compounds and as a tool in the study of enzyme kinetics and biochemical pathways.

Scientific Research Applications

  • Chemical Synthesis and Reagents : N,N-dimethylformamide and N,N-dimethylacetamide are used as versatile reagents for the synthesis of various compounds under different experimental conditions (Le Bras & Muzart, 2018).

  • Herbicide Development : Dimethylpropynylbenzamides, a related chemical group, show potential as herbicides for both annual and perennial grasses, useful in agriculture including forage legumes and cultivated crops (Viste, Cirovetti & Horrom, 1970).

  • Occupational Health Concerns : Occupational exposure to N,N-dimethylformamide (DMF) can result in liver damage and potential carcinogenesis. This highlights the need for careful handling and monitoring in industrial settings (Kim & Kim, 2011).

  • Versatility in Organic Chemistry : DMF serves as a solvent, reagent, catalyst, and stabilizer in various chemical transformations, showcasing its multifaceted role in organic chemistry (Heravi, Ghavidel & Mohammadkhani, 2018).

  • Inorganic Chemistry Applications : In adducts of dimethyltin dichloride, the thiocarbonyl group in compounds like N,N-dimethylpicolinamide is a weaker donor compared to the carbonyl group, influencing the properties of these adducts (Matsubayashi, Hiroshima & Tanaka, 1971).

  • Wastewater Treatment : Strains like Paracoccus sp. DMF-3 can degrade N,N-dimethylformamide in activated sludge, suggesting potential applications in industrial wastewater treatment (Zhou et al., 2018).

  • Reproductive Health Research : There is growing interest in the reproductive toxicity of DMF, both in humans and animals, highlighting its potential health impacts (Yu Su-fan, 2008).

  • Analytical Methodology : Development of analytical methods for evaluating DMF in various formulations aids in understanding its behavior in different chemical contexts (Olivier, Du Toit & Hamman, 2007).

Mechanism of Action

properties

IUPAC Name

N,4-dimethylpyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-6-3-4-10-7(5-6)8(11)9-2/h3-5H,1-2H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNAOJSQCXWZLNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)C(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101295552
Record name N,4-Dimethyl-2-pyridinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101295552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

107427-71-4
Record name N,4-Dimethyl-2-pyridinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=107427-71-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,4-Dimethyl-2-pyridinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101295552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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